molecular formula C14H19ClN4O4S3 B2949040 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1903503-40-1

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2949040
CAS No.: 1903503-40-1
M. Wt: 438.96
InChI Key: GSLVDVBYHFEWEO-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C14H19ClN4O4S3 and its molecular weight is 438.96. The purity is usually 95%.
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Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H16ClN4O4S2C_{16}H_{16}ClN_4O_4S_2 with a molecular weight of approximately 415.018 g/mol. The structure features two sulfonyl groups, a chlorothiophen moiety, and an imidazole ring, which are significant for its biological interactions.

Pharmacological Properties

Anticancer Activity : Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, thiosemicarbazones have shown notable activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The introduction of sulfur atoms in the structure is believed to enhance biological activity .

Anticonvulsant Activity : Analogous compounds have been evaluated for anticonvulsant effects. In one study, imidazole derivatives demonstrated protective effects in maximal electroshock seizure models without significant neurotoxicity, suggesting potential applications in epilepsy treatment .

Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors related to inflammation and cellular proliferation. For example, compounds targeting 5-lipoxygenase (5-LO) have been noted for their role in inhibiting leukotriene synthesis, which is crucial in inflammatory responses .

Structure-Activity Relationships (SAR)

The biological activity of This compound can be influenced by various structural modifications:

Structural FeatureModification Effect
Sulfonyl Groups Enhance solubility and bioavailability
Chlorothiophen Moiety Increases potency against specific targets
Imidazole Ring Contributes to receptor binding affinity

Studies suggest that modifications to the imidazole ring can significantly impact the compound's lipophilicity and metabolic stability, thereby influencing its pharmacokinetic properties .

Case Studies

  • Preclinical Studies on Anticancer Activity : A related compound demonstrated effective inhibition of tumor growth in xenograft models. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting the importance of the sulfonamide moiety in enhancing therapeutic efficacy .
  • Anticonvulsant Screening : In a series of experiments evaluating imidazole derivatives for anticonvulsant properties, one compound exhibited significant protection against seizures with minimal side effects on liver enzymes, indicating a favorable safety profile .
  • Inflammatory Response Modulation : Compounds structurally similar to the target molecule have shown promise in modulating inflammatory responses by inhibiting key enzymes involved in leukotriene synthesis, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4S3/c1-11-16-13(10-17(11)2)25(20,21)18-6-3-7-19(9-8-18)26(22,23)14-5-4-12(15)24-14/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVDVBYHFEWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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